molecular formula C13H18N2O B8350565 5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde

5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde

Cat. No. B8350565
M. Wt: 218.29 g/mol
InChI Key: JYUBFGIHUCBSRM-UHFFFAOYSA-N
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Patent
US06630463B2

Procedure details

A solution of 7.7 g of 5,6,7,8-tetrahydro-5,5,8,8-tetramethylquinoxaline-2-methanol in 120 ml of dichloromethane was then added dropwise to the reaction mixture and the resulting mixture-was stirred for 15 minutes. To the reaction mixture were added with 35.1 ml of triethylamine, followed by stirring for 5 minutes. After the reaction mixture was raised to room temperature and stirred for 15 minutes, water was added and the resulting mixture was extracted with dichloromethane. The organic layer was successively washed with water and saturated saline, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue so obtained was subjected to chromatography on a silica gel column (developing solvent: 10% ethyl acetate/n-hexane), whereby 6.7 g of the title compound were obtained as a pale yellow solid.
Name
5,6,7,8-tetrahydro-5,5,8,8-tetramethylquinoxaline-2-methanol
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
35.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[CH2:11][CH2:10][C:9]([CH3:13])([CH3:12])[C:8]2[N:7]=[C:6]([CH2:14][OH:15])[CH:5]=[N:4][C:3]1=2.C(N(CC)CC)C.O.C(OCC)(=O)C.CCCCCC>ClCCl>[CH3:1][C:2]1([CH3:16])[CH2:11][CH2:10][C:9]([CH3:12])([CH3:13])[C:8]2[N:7]=[C:6]([CH:14]=[O:15])[CH:5]=[N:4][C:3]1=2 |f:3.4|

Inputs

Step One
Name
5,6,7,8-tetrahydro-5,5,8,8-tetramethylquinoxaline-2-methanol
Quantity
7.7 g
Type
reactant
Smiles
CC1(C=2N=CC(=NC2C(CC1)(C)C)CO)C
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
35.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture-was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was successively washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue so obtained

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(C=2N=CC(=NC2C(CC1)(C)C)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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